1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring, along with a methyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of 3-bromobenzyl bromide with 5-methyl-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF), elevated temperature.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetic acid), room temperature.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, ether), low temperature.
Major Products:
Substitution: Substituted benzyl derivatives.
Oxidation: 1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-methanol.
Scientific Research Applications
1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(3-Chlorobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde
- 1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde
- 1-(3-Methylbenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde
Comparison: 1-(3-Bromobenzyl)-5-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different electronic and steric effects, potentially leading to variations in biological activity and chemical behavior.
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-5-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-9-5-12(8-16)14-15(9)7-10-3-2-4-11(13)6-10/h2-6,8H,7H2,1H3 |
InChI Key |
VCVBNJBKBWGOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)Br)C=O |
Origin of Product |
United States |
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